molecular formula C19H19N3O4S B1225849 N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide

N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide

Cat. No. B1225849
M. Wt: 385.4 g/mol
InChI Key: GILRLYPSLDSUMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide is a dimethoxybenzene.

Scientific Research Applications

Photodynamic Therapy Applications

  • A study by Pişkin, Canpolat, & Öztürk (2020) describes the synthesis and characterization of zinc phthalocyanine derivatives, which include 1,3,4-thiadiazole compounds. These derivatives show potential as Type II photosensitizers in photodynamic therapy, a treatment modality for cancer, due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Antiproliferative and Antimicrobial Properties

  • Gür et al. (2020) synthesized a series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, investigating their biological activities. Some compounds exhibited high DNA protective ability and strong antimicrobial activity against S. epidermidis. Additionally, these compounds demonstrated cytotoxicity against certain cancer cell lines, indicating potential use in cancer therapy (Gür et al., 2020).

Synthesis and Antimicrobial Screening

  • Desai, Rajpara, & Joshi (2013) conducted a study on the synthesis and antimicrobial screening of various N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides. These compounds showed promising therapeutic intervention for bacterial and fungal infections, suggesting their potential in treating microbial diseases (Desai, Rajpara, & Joshi, 2013).

Anti-Inflammatory Activity

  • Research by Labanauskas et al. (2001) on the synthesis of 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives revealed that these compounds exhibit anti-inflammatory activity. Such findings open avenues for their application in treating inflammatory conditions (Labanauskas et al., 2001).

Nematocidal Activity

  • A study by Liu, Wang, Zhou, & Gan (2022) on the synthesis of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group demonstrated significant nematocidal activity against Bursaphelenchus xylophilus. This suggests their potential application in developing new nematicides (Liu, Wang, Zhou, & Gan, 2022).

Anticancer Activity

  • Kumar et al. (2010) synthesized a series of 5-(3-indolyl)-2-substituted-1,3,4-thiadiazoles and analyzed their cytotoxicity against human cancer cell lines. Some compounds showed significant suppression of cancer cell growth, indicating their potential as anticancer agents (Kumar et al., 2010).

Solvent-Free Synthesis and Antimicrobial Studies

  • Shehadi, Abdelrahman, Abdelraof, & Rashdan (2022) synthesized a new series of 1,3,4-thiadiazoles using a solvent-free method and evaluated their antimicrobial activities. Compounds showed significant activity against various microorganisms, suggesting their application as antimicrobial drugs (Shehadi et al., 2022).

properties

Product Name

N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C19H19N3O4S/c1-24-14-7-5-13(6-8-14)18(23)20-19-22-21-17(27-19)11-12-4-9-15(25-2)16(10-12)26-3/h4-10H,11H2,1-3H3,(H,20,22,23)

InChI Key

GILRLYPSLDSUMR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC3=CC(=C(C=C3)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide
Reactant of Route 3
N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.